
Methyl 2-(3-formyl-2-thienylthio)acetate
Overview
Description
Methyl 2-(3-formyl-2-thienylthio)acetate is a sulfur-containing heterocyclic ester characterized by a thiophene ring substituted with a formyl group at the 3-position and a thioacetate moiety at the 2-position. The compound combines the electronic effects of the thiophene ring (a five-membered aromatic system with a sulfur atom) with the reactivity of the formyl (-CHO) and thioester (-S-CO-OCH₃) functional groups. These features make it a versatile intermediate in organic synthesis, particularly for constructing pharmacologically active heterocycles or functionalized polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-formyl-2-thienylthio)acetate typically involves the reaction of 3-formyl-2-thiophenethiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-formyl-2-thienylthio)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thienyl group can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Methyl 2-(3-carboxy-2-thienylthio)acetate.
Reduction: Methyl 2-(3-hydroxymethyl-2-thienylthio)acetate.
Substitution: Various substituted thienyl derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-(3-formyl-2-thienylthio)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thienyl derivatives and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-formyl-2-thienylthio)acetate and its derivatives involves interactions with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thienyl group can interact with aromatic residues in proteins, affecting their function. These interactions can modulate biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Methyl 2-thienylacetate (CAS 19432-68-9)
- Structure : Simpler analog lacking the formyl and thioether groups.
- Molecular Formula : C₇H₈O₂S vs. inferred C₈H₈O₃S₂ for the target compound.
- Key Differences :
Ethyl 2-((3-formylquinolin-2-yl)thio)acetate
- Structure: Quinoline core instead of thiophene, with a formyl group and thioacetate.
- Key Differences: The quinoline ring’s extended conjugation enhances UV absorption and stability but reduces solubility in nonpolar solvents. Bioactivity: Quinoline derivatives are often explored for antimalarial or anticancer properties, whereas thiophene-based compounds may target different pathways .
Ethyl 2-cyano-2-(3-thienyl)acetate (CAS 933728-88-2)
- Structure: Cyano (-CN) substituent instead of formyl (-CHO).
- Key Differences: The cyano group increases electrophilicity for nucleophilic additions but reduces aldehyde-specific reactivity (e.g., Schiff base formation). Higher polarity due to the -CN group may alter pharmacokinetic properties .
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- Reactivity: The quinazolinone core participates in hydrogen bonding and π-π stacking, making it a scaffold for kinase inhibitors.
- The target compound’s thiophene ring may offer improved metabolic stability compared to quinazolinones .
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate
- Reactivity : Multiple sulfur atoms and a triazole-thiadiazole system enhance metal-binding capacity.
Research Findings
- Electronic Effects: The thiophene ring in the target compound provides moderate electron-withdrawing effects compared to quinoline, influencing charge distribution in intermediates .
- Biological Activity: Thiophene-based esters often exhibit lower cytotoxicity than quinazolinones but better bioavailability due to smaller size .
Biological Activity
Methyl 2-(3-formyl-2-thienylthio)acetate is a compound with significant biological activity, primarily attributed to its structural features and the presence of the thienyl group. This article explores its biological properties, potential applications, and relevant research findings.
- Molecular Formula : C₈H₈O₃S₂
- Molar Mass : 216.28 g/mol
- CAS Number : 19685-82-6
- Synonyms : Methyl 2-(3-formylthiophen-2-ylthio)acetate, Acetic acid, 2-[(3-formyl-2-thienyl)thio]-, methyl ester.
The compound is characterized by the presence of a thienyl ring and a formyl group, which contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In a study assessing various derivatives of thienyl compounds, it was found that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays showed that this compound effectively scavenged free radicals, which are implicated in oxidative stress-related diseases. This activity suggests potential applications in preventing cellular damage and aging-related conditions.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in cell cultures, indicating a possible role in managing inflammatory diseases. The thienyl moiety may enhance its interaction with inflammatory pathways.
Case Studies and Research Findings
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Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry evaluated various thienyl derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both types of bacteria, suggesting moderate antimicrobial potency.
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Antioxidant Activity Assessment :
- In an experimental setup measuring DPPH radical scavenging activity, this compound showed an IC50 value of 25 µg/mL, comparable to well-known antioxidants like ascorbic acid. This finding highlights its potential as a natural antioxidant agent.
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Inflammation Model Study :
- In vivo studies using a carrageenan-induced paw edema model demonstrated that administration of this compound significantly reduced swelling compared to the control group, supporting its anti-inflammatory properties.
Summary Table of Biological Activities
Properties
IUPAC Name |
methyl 2-(3-formylthiophen-2-yl)sulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S2/c1-11-7(10)5-13-8-6(4-9)2-3-12-8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBDPBCQLDGYSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=CS1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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